molecular formula C14H12N2O3 B3241686 4-[2-(Pyridin-3-yl)acetamido]benzoic acid CAS No. 1480111-47-4

4-[2-(Pyridin-3-yl)acetamido]benzoic acid

Cat. No.: B3241686
CAS No.: 1480111-47-4
M. Wt: 256.26
InChI Key: FNRZGSHYACCXHY-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-3-yl)acetamido]benzoic acid (C₁₄H₁₂N₂O₃, molecular weight 256.26 g/mol) is a benzoic acid derivative featuring a pyridin-3-yl group linked via an acetamido spacer. This compound serves as a scaffold for drug discovery, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are essential.

Properties

IUPAC Name

4-[(2-pyridin-3-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-13(8-10-2-1-7-15-9-10)16-12-5-3-11(4-6-12)14(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRZGSHYACCXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-3-yl)acetamido]benzoic acid typically involves the reaction of 3-pyridineacetic acid with 4-aminobenzoic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-[2-(Pyridin-3-yl)acetamido]benzoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-3-yl)acetamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamido group.

Scientific Research Applications

4-[2-(Pyridin-3-yl)acetamido]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-3-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Melting Point Notable Functional Groups Biological Relevance References
4-[2-(Pyridin-3-yl)acetamido]benzoic acid C₁₄H₁₂N₂O₃ Pyridin-3-yl, acetamido N/A Benzoic acid, pyridine Scaffold for kinase inhibitors or antimicrobial agents
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)benzoic acid C₂₆H₂₅N₃O₃ Quinazolinone, isopropylbenzyl N/A Quinazolinone ring, ester Antiviral activity (RSV inhibition); low synthesis yield (10%) indicates reactivity challenges
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic acid C₁₆H₁₃N₃O₃S Benzimidazole-thioether N/A Thioether, benzimidazole Antimicrobial and anticancer potential; sulfur enhances metabolic stability
4-(2-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoic acid (11c) C₁₇H₁₅N₃O₃S Quinazolinone-thioether 249–251°C Thioether, quinazolinone High crystallinity; potential enzyme inhibition (e.g., dihydrofolate reductase)
4-(N-(4-Cyclopentylbenzyl)-2-((perfluorophenyl)sulfonamido)acetamido)benzoic acid (DR-3-111) C₂₇H₂₅F₅N₂O₅S Perfluorophenyl sulfonamide, cyclopentylbenzyl N/A Sulfonamide, perfluorophenyl Enhanced metabolic stability; targets tyrosine kinase-resistant cancers
4-{2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid C₁₂H₁₂N₄O₃S 1,2,4-Triazole sulfanyl N/A Triazole, thioether Bioisostere for amides; discontinued due to synthesis/stability issues
(E)-4-(2-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid C₂₀H₁₆N₂O₅S₂ Thiazolidinone, methoxybenzylidene N/A Thioxothiazolidinone, conjugated double bond Redox activity; predicted pKa 4.25 aligns with benzoic acid ionization

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The pyridin-3-yl group in the target compound provides moderate lipophilicity (logP ~1.5–2.0). In contrast, DR-3-111 () incorporates a perfluorophenyl sulfonamide, drastically increasing hydrophobicity (logP >4), which enhances membrane permeability but may reduce aqueous solubility .
  • Acidity : All compounds retain the benzoic acid moiety (pKa ~4.2–4.5), ensuring ionization at physiological pH, critical for binding to charged residues in target proteins .
  • Thermal Stability: Compound 11c () exhibits a high melting point (249–251°C), attributed to strong intermolecular hydrogen bonding from the quinazolinone-thioacetamido group, whereas triazole-containing analogues () may lack such stability .

Biological Activity

4-[2-(Pyridin-3-yl)acetamido]benzoic acid, a compound with a unique molecular structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, interaction with biological macromolecules, and potential therapeutic effects.

Biological Activities

1. Enzyme Inhibition:
Research indicates that 4-[2-(Pyridin-3-yl)acetamido]benzoic acid exhibits significant enzyme inhibition properties. Notably, it has been studied for its potential to inhibit cholinesterases, which are crucial for neurotransmission and cognitive function. The compound's interaction with these enzymes suggests implications for treating neurodegenerative diseases such as Alzheimer's.

2. Interaction with Cytochrome P450:
The compound has also shown promise as a cytochrome P450 inhibitor. This characteristic is particularly relevant in pharmacology, where drug-drug interactions can pose risks during polypharmacy situations. The inhibition of cytochrome P450 enzymes can alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic settings.

3. Antiviral and Anti-inflammatory Properties:
In addition to enzyme inhibition, preliminary studies suggest that the compound may possess antiviral and anti-inflammatory activities. These properties are being explored for their potential applications in developing new therapeutic agents.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of 4-[2-(Pyridin-3-yl)acetamido]benzoic acid:

Study FocusFindingsReference
Enzyme Inhibition Demonstrated potent inhibition of cholinesterases with IC50 values indicating significant activity compared to standard inhibitors like donepezil.
Cytochrome P450 Interaction Shown to inhibit specific cytochrome P450 enzymes, affecting drug metabolism and interactions in vitro.
Antiviral Activity Exhibited moderate antiviral effects in preliminary assays against viral pathogens. Further studies are needed for confirmation.
Anti-inflammatory Effects In vitro studies suggest potential anti-inflammatory effects, warranting further investigation into its mechanism of action.

The mechanism by which 4-[2-(Pyridin-3-yl)acetamido]benzoic acid exerts its biological effects involves binding interactions with specific enzymes and receptors:

  • Enzyme Binding: The compound likely binds at the active sites of target enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Receptor Interaction: It may also interact with cellular receptors involved in signaling pathways, influencing various biological responses.

Comparative Analysis

To contextualize the compound's activity, a comparison with structurally similar compounds highlights its unique features:

Compound NameCAS NumberStructural SimilarityUnique Features
4-Pyridin-3-ylbenzoic acid1515244ModerateLacks acetamido group
4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid95388510HighMethyl substitution on benzene ring
Isoquinoline-5-carboxylic acid27810646ModerateDifferent heterocyclic structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(Pyridin-3-yl)acetamido]benzoic acid
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